
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is an organotin compound with the molecular formula C40H82O8Sn2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane typically involves the reaction of dibutyltin oxide with dodecanoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane involves its ability to interact with various molecular targets through coordination chemistry. The tin atoms in the compound can form coordination bonds with electron-rich species, facilitating catalytic processes. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cellular membranes and interfere with essential enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound used as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane: Another organosilicon compound with similar structural properties.
Uniqueness
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is unique due to its specific ester functional groups and the presence of two tin atoms, which confer distinct catalytic and biological properties
Properties
CAS No. |
117421-14-4 |
|---|---|
Molecular Formula |
C56H110O9Sn2 |
Molecular Weight |
1164.9 g/mol |
IUPAC Name |
[butyl-[butyl-di(dodecanoyloxy)stannyl]oxy-dodecanoyloxystannyl] dodecanoate |
InChI |
InChI=1S/4C12H24O2.2C4H9.O.2Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;;;/h4*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4 |
InChI Key |
HGXQGIYZJZLGDT-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



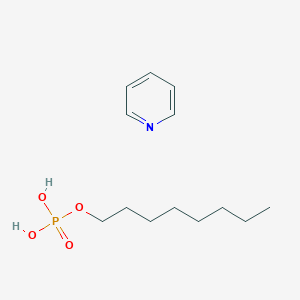

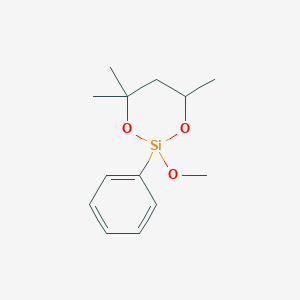
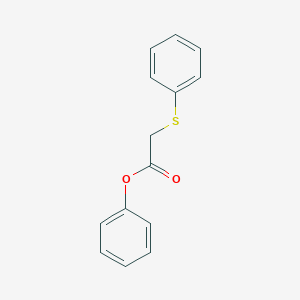

![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
silane](/img/structure/B14306216.png)
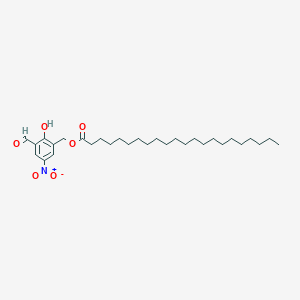
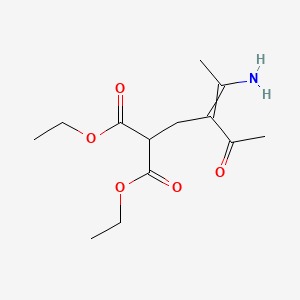


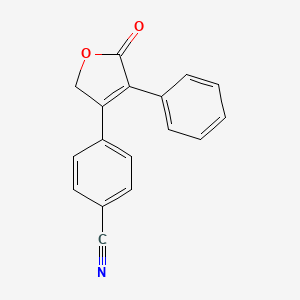
![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
